Peucedanocoumarin I

Description

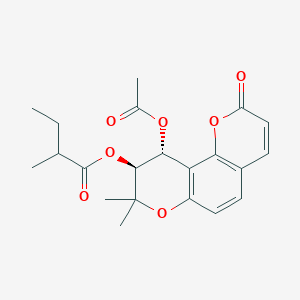

Structure

3D Structure

Properties

IUPAC Name |

[(9S,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNSPFBYXGREE-VEQZCADJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peucedanocoumarin I: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I, a dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has emerged as a compound of interest in pharmacological research. Preliminary studies suggest its potential involvement in key cellular signaling pathways related to inflammation and cancer. This technical guide provides a comprehensive overview of the early mechanistic investigations of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Mechanisms of Action

Preliminary research has pointed towards two primary mechanisms of action for this compound: inhibition of the NF-κB signaling pathway and inhibition of aldo-keto reductase.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

This compound has demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, including cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

| Bioactivity | Target/Assay | IC50 Value |

| Anti-inflammatory | NF-κB Inhibition (in vitro) | 0.43 µmol/L[1] |

| Antioxidant | Superoxide Anion Radical Scavenging | 1.84 µmol/L[1] |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | 50.4 ± 0.8 µmol/L[1] |

While the precise experimental protocol for the determination of the NF-κB inhibition IC50 value for this compound is not detailed in the available preliminary reports, a general methodology for assessing the anti-inflammatory effects of pyranocoumarins from Peucedanum praeruptorum in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) has been described. It is plausible that a similar protocol was employed for this compound.

General Protocol for Assessing Anti-Inflammatory Activity in RAW 264.7 Macrophages:

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After a 24-hour incubation with LPS, the culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Nuclear and Cytoplasmic Extraction: After treatment and stimulation, nuclear and cytoplasmic proteins are extracted from the cells.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) and a loading control (e.g., β-actin or Lamin B).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Potential via Aldo-Keto Reductase Inhibition

Preliminary studies on angular dihydropyranocoumarins, the class of compounds to which this compound belongs, have indicated inhibitory activity against aldo-keto reductases (AKRs). Specifically, the AKR1C1 isoform has been investigated. AKRs are implicated in the development of resistance to cancer chemotherapeutics.

Specific quantitative data for the inhibition of aldo-keto reductase by this compound are not yet available in the reviewed preliminary literature. Studies have focused on other angular dihydropyranocoumarins isolated from Peucedanum japonicum, which have shown AKR1C1 inhibitory activities with IC50 values in the micromolar range. Further research is required to quantify the specific activity of this compound against AKR isoforms.

A general protocol for assessing the inhibitory activity of compounds against AKR1C1 is outlined below.

General Protocol for Aldo-Keto Reductase 1C1 (AKR1C1) Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human AKR1C1 is used. The substrate, 1-acenaphthenol, and the cofactor, NADP+, are prepared in a suitable buffer (e.g., phosphate buffer).

-

Assay Procedure:

-

The reaction mixture, containing the enzyme, cofactor, and varying concentrations of the test compound (e.g., this compound), is pre-incubated.

-

The reaction is initiated by the addition of the substrate.

-

The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Experimental workflow for determining the inhibitory activity of this compound on AKR1C1.

Conclusion and Future Directions

The preliminary studies on this compound indicate its potential as a bioactive compound with anti-inflammatory and potential anticancer properties. The inhibition of the NF-κB pathway is a significant finding that warrants further investigation to elucidate the precise molecular interactions. While its activity against aldo-keto reductases is suggested by studies on related compounds, direct evidence and quantitative data for this compound are needed.

Future research should focus on:

-

Confirming the inhibitory effect of purified this compound on the NF-κB and STAT3 signaling pathways in various cell models.

-

Determining the specific IC50 values of this compound against a panel of aldo-keto reductase isoforms.

-

Investigating the in vivo efficacy and pharmacokinetic profile of this compound in relevant animal models of inflammation and cancer.

-

Exploring other potential molecular targets to build a comprehensive understanding of its mechanism of action.

This technical guide serves as a foundational resource for scientists and researchers, summarizing the current, albeit preliminary, understanding of the mechanisms of action of this compound and providing a roadmap for future investigations into its therapeutic potential.

References

In Silico Prediction of Peucedanocoumarin I Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin I, a natural compound belonging to the coumarin family, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its molecular mechanism of action remains elusive. This technical guide provides a detailed framework for the in silico prediction of protein targets for this compound, a critical step in elucidating its pharmacological effects and accelerating drug discovery efforts. This document outlines a systematic workflow encompassing target prediction using multiple web-based servers, network pharmacology analysis to identify key targets and pathways, and molecular docking to validate binding interactions. Detailed protocols for these computational experiments are provided to ensure reproducibility. Furthermore, this guide presents illustrative data from related coumarin compounds to exemplify the expected outcomes of such an analysis and visualizes key signaling pathways potentially modulated by this compound.

Introduction to this compound and In Silico Target Prediction

This compound is a member of the furanocoumarin subclass of coumarins, a large group of phenolic substances found in many plants. While various coumarins have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, the specific protein interactions of this compound are not well-characterized. In silico target prediction methods offer a time- and cost-effective approach to identify potential protein targets of small molecules, thereby guiding further experimental validation. These computational techniques leverage information on the chemical structure of the ligand and known ligand-protein interactions to predict novel binding partners.

This guide focuses on a multi-pronged in silico strategy, combining several predictive algorithms to enhance the reliability of the identified targets. The proposed workflow integrates target prediction with network pharmacology and molecular docking to provide a holistic view of the potential mechanism of action of this compound.

In Silico Target Prediction Workflow

A robust workflow for predicting the protein targets of this compound involves a consensus approach, utilizing multiple prediction tools to increase the confidence in the identified targets.

Ligand Preparation

The initial step involves obtaining the chemical structure of this compound. The Simplified Molecular Input Line Entry System (SMILES) is a common format for representing chemical structures.

Table 1: Chemical Information for this compound

| Parameter | Value | Source |

| Compound Name | This compound | - |

| SMILES String | CC(C)=CC(=O)OC1C(C(OC1=O)C(C)(C)O)C2=C(C=C3C(=C2)OC=C3)OC | PubChem |

| Molecular Formula | C25H26O8 | PubChem |

| Molecular Weight | 454.5 g/mol | PubChem |

The SMILES string can be used as input for various chemoinformatics tools. For most applications, it is necessary to convert the 2D SMILES representation into a 3D structure. This can be accomplished using software such as Open Babel.

Protein Target Prediction

Several web-based servers can be employed to predict the protein targets of a small molecule based on its chemical structure. A consensus approach, where targets predicted by multiple servers are prioritized, is recommended.

Table 2: Recommended In Silico Target Prediction Tools

| Tool | Principle | Website | | :

Peucedanocoumarin I: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Peucedanocoumarin I in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document outlines a robust experimental protocol for determining its solubility. Furthermore, to illustrate the potential mechanism of action relevant to its class of compounds, a signaling pathway diagram detailing the inhibition of α-synuclein aggregation by a closely related peucedanocoumarin is provided.

Quantitative Solubility of this compound

Table 1: Hypothetical Solubility of this compound at 25°C

| Organic Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 | > 0.260 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 | > 0.260 |

| Acetone | C₃H₆O | 5.1 | 25.8 | 0.067 |

| Chloroform | CHCl₃ | 4.1 | 15.4 | 0.040 |

| Ethanol | C₂H₅OH | 4.3 | 10.2 | 0.026 |

| Methanol | CH₃OH | 5.1 | 8.9 | 0.023 |

Note: The molecular weight of this compound (C₂₁H₂₂O₇) is 386.4 g/mol . The values presented in this table are for illustrative purposes and should be confirmed experimentally.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents. This method is a foundational technique in pharmaceutical and chemical research.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., DMSO, DMF, acetone, chloroform, ethanol, methanol)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed, sealed glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

-

Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining solid particles.

-

-

Quantification of Solute:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject a known volume of the filtered saturated solution into the HPLC system.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and calculate the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Express the solubility in terms of mass per volume (e.g., mg/mL) or as molarity (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualization of a Potential Mechanism of Action

While the direct signaling pathways of this compound are not extensively documented, research on the closely related Peucedanocoumarin III provides insight into a potential mechanism of action for this class of compounds. Peucedanocoumarin III has been shown to inhibit the aggregation of α-synuclein, a process implicated in the pathology of Parkinson's disease. The following diagram illustrates this inhibitory action.

A Comprehensive Review of Furanocoumarins from Peucedanum Species: Isolation, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The genus Peucedanum, a member of the Apiaceae family, encompasses over 120 species distributed across Europe, Asia, and Africa.[1][2] These plants are a rich reservoir of secondary metabolites, with furanocoumarins being a prominent and well-documented class of compounds.[3] Furanocoumarins are characterized by a furan ring fused to a coumarin (benzo-α-pyrone) nucleus, leading to either linear (psoralen-type) or angular (angelicin-type) structures.[1][4] This technical guide provides an in-depth review of the furanocoumarins isolated from various Peucedanum species, detailing their quantitative distribution, the experimental protocols for their isolation and characterization, and their diverse biological activities.

Quantitative Distribution of Furanocoumarins in Peucedanum Species

The concentration and composition of furanocoumarins can vary significantly between different Peucedanum species and even between different parts of the same plant. The following tables summarize the quantitative data available in the literature.

Table 1: Furanocoumarin Content in the Fruits of Peucedanum luxurians [5]

| Compound | Extraction Solvent | Concentration (mg/100 g of dried plant material) |

| Peucedanin | Dichloromethane | 4563.94 ± 3.35 |

| Stenocarpin isobutyrate | Dichloromethane | 187.32 ± 0.15 |

| 6',7'-Dihydroxybergamottin | Dichloromethane | 12.54 ± 0.02 |

Data obtained by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Table 2: Furanocoumarin Content in Different Parts of Peucedanum tauricum [6]

| Plant Part | Total Furanocoumarins (mg/g dry wt) | Predominant Compound | Concentration of Predominant Compound (mg/g dry wt) |

| Flowers | 8.31 | Peucedanin | 5.04 |

| Immature Fruits | 20.49 | Peucedanin | 13.58 |

| Mature Fruits | 21.30 | Peucedanin | 13.51 |

| Leaves | 0.55 - 1.02 | 8-Methoxypeucedanin | 0.55 - 1.02 |

Data obtained by Solid-Phase Extraction followed by High-Performance Liquid Chromatography (SPE-HPLC).

Furanocoumarins Identified in Various Peucedanum Species

A wide array of furanocoumarins has been isolated and identified from different Peucedanum species. Table 3 provides a non-exhaustive list of these compounds and the species in which they have been found.

Table 3: Selected Furanocoumarins from Peucedanum Species

| Furanocoumarin | Peucedanum Species | Reference |

| Alsaticocoumarin A | P. alsaticum | [7] |

| Bergapten | P. ruthenicum, P. tauricum, P. zenkeri | [5][6][8] |

| Bergamottin | P. alsaticum | [9] |

| Imperatorin | P. ostruthium, P. zenkeri | [3][5] |

| Isoimperatorin | P. ostruthium, P. tauricum, P. luxurians | [3][5][6] |

| Lucidafuranocoumarin A | P. alsaticum | [9] |

| 8-Methoxypeucedanin | P. tauricum | [6] |

| 12-Methoxypsoralen | P. ruthenicum | [8] |

| Ostruthin | P. luxurians | [5] |

| Ostruthol | P. ostruthium | [3] |

| Oxypeucedanin | P. ostruthium, P. tauricum | [3][6] |

| Oxypeucedanin hydrate | P. ostruthium, P. tauricum | [3][6] |

| Oxypeucedanin methanolate | P. ostruthium | [3] |

| Peucedanin | P. ruthenicum, P. tauricum, P. luxurians, P. officinale, P. morisonii | [5][6][8] |

| Phellopterin | P. ostruthium | [3] |

| Psoralen | P. ruthenicum | [8] |

| Xanthotoxin | P. ostruthium | [3] |

Experimental Protocols

The isolation and characterization of furanocoumarins from Peucedanum species involve a series of well-established phytochemical techniques. A generalized workflow is presented below, followed by detailed descriptions of the key experimental protocols.

General Experimental Workflow

References

- 1. d.docksci.com [d.docksci.com]

- 2. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Are Furanocoumarins Present in the Cichorieae Tribe of Asteraceae? A Comparative Study of Cicerbita alpina (Asteraceae) and Peucedanum ostruthium (Apiaceae) | MDPI [mdpi.com]

- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of the new minor constituents dihydropyranochromone and furanocoumarin from fruits of Peucedanum alsaticum L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. High-performance counter-current chromatography isolation and initial neuroactivity characterization of furanocoumarin derivatives from Peucedanum alsaticum L (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Total Synthesis of Peucedanocoumarin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the total synthesis of Peucedanocoumarin I, an angular dihydropyranocoumarin isolated from Peucedanum praeruptorum. The synthetic strategy commences with the construction of a coumarin core, followed by the formation of the pyran ring to yield the key intermediate, seselin. Subsequent stereoselective dihydroxylation and regioselective esterifications furnish the target molecule. This protocol provides a comprehensive guide for the laboratory-scale synthesis of this compound, enabling further investigation of its biological activities and potential therapeutic applications.

Overall Synthetic Strategy

The total synthesis of this compound is approached through a convergent strategy. The core angular pyranocoumarin skeleton, seselin, is first assembled. The synthesis of angular pyranocoumarin scaffolds can be achieved through various methods, including cyclization reactions.[1] The dihydropyran ring of seselin is then functionalized via dihydroxylation, followed by sequential esterification to install the requisite 2-methylbutyryloxy and acetoxy groups at the 3' and 4' positions, respectively.

Retrosynthetic Analysis:

The retrosynthetic analysis reveals a plausible pathway from commercially available starting materials. The target molecule is disconnected at the ester linkages to reveal a diol intermediate. This diol is obtained from the dihydroxylation of the pyran ring of seselin. Seselin, in turn, can be synthesized from a 7-hydroxycoumarin precursor through prenylation and subsequent cyclization.

Experimental Protocols

2.1. Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (1)

-

Reaction: Pechmann Condensation

-

Procedure:

-

To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in nitrobenzene (50 mL), add ethyl acetoacetate (11.5 mL, 90.8 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (30 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (200 g).

-

A precipitate will form. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford 7-hydroxy-4-methylcoumarin (1) as a white solid.

-

2.2. Step 2: Synthesis of 7-(3,3-Dimethylallyloxy)-4-methylcoumarin (2)

-

Reaction: Williamson Ether Synthesis

-

Procedure:

-

To a solution of 7-hydroxy-4-methylcoumarin (1) (10.0 g, 56.8 mmol) in acetone (200 mL), add anhydrous potassium carbonate (15.7 g, 113.6 mmol).

-

To this suspension, add prenyl bromide (8.5 mL, 68.2 mmol) dropwise.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the potassium carbonate and wash the solid with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield 7-(3,3-dimethylallyloxy)-4-methylcoumarin (2).

-

2.3. Step 3: Synthesis of 8-(1,1-Dimethylallyl)-7-hydroxy-4-methylcoumarin (3)

-

Reaction: Claisen Rearrangement

-

Procedure:

-

Heat 7-(3,3-dimethylallyloxy)-4-methylcoumarin (2) (5.0 g, 20.5 mmol) in N,N-diethylaniline (20 mL) at 210-220 °C for 4 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid (100 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 8-(1,1-dimethylallyl)-7-hydroxy-4-methylcoumarin (3).

-

2.4. Step 4: Synthesis of Seselin (4)

-

Reaction: Intramolecular Cyclization

-

Procedure:

-

Dissolve 8-(1,1-dimethylallyl)-7-hydroxy-4-methylcoumarin (3) (3.0 g, 12.3 mmol) in formic acid (30 mL).

-

Heat the solution at 100 °C for 2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford seselin (4).

-

2.5. Step 5: Synthesis of 3',4'-Dihydroxy-3',4'-dihydroseselin (5)

-

Reaction: Dihydroxylation

-

Procedure:

-

Dissolve seselin (4) (2.0 g, 8.2 mmol) in a mixture of acetone (40 mL) and water (10 mL).

-

Add N-methylmorpholine N-oxide (NMO) (1.44 g, 12.3 mmol).

-

To this solution, add a catalytic amount of osmium tetroxide (2.5% solution in t-butanol, 0.4 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding a saturated solution of sodium sulfite (20 mL).

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the diol (5).

-

2.6. Step 6: Synthesis of this compound

-

Reaction: Esterification

-

Procedure:

-

Dissolve the diol (5) (1.0 g, 3.8 mmol) in dry dichloromethane (DCM) (30 mL) and pyridine (1.5 mL).

-

Cool the solution to 0 °C.

-

Slowly add acetyl chloride (0.28 mL, 3.8 mmol) dropwise and stir for 4 hours at 0 °C.

-

Next, add 2-methylbutyryl chloride (0.5 mL, 4.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with 1 M HCl and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

-

Data Presentation

Table 1: Summary of Compounds and Expected Data

| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) (Hypothetical) |

| 1 | 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 85 | 7.5 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 6.1 (s, 1H), 2.4 (s, 3H) |

| 2 | 7-(3,3-Dimethylallyloxy)-4-methylcoumarin | C₁₅H₁₆O₃ | 244.29 | 90 | 7.5 (d, 1H), 6.9 (dd, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 5.5 (t, 1H), 4.6 (d, 2H), 2.4 (s, 3H), 1.8 (s, 6H) |

| 3 | 8-(1,1-Dimethylallyl)-7-hydroxy-4-methylcoumarin | C₁₅H₁₆O₃ | 244.29 | 60 | 7.4 (d, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 5.8 (dd, 1H), 5.1 (m, 2H), 2.4 (s, 3H), 1.5 (s, 6H) |

| 4 | Seselin | C₁₄H₁₄O₃ | 230.26 | 75 | 7.2 (d, 1H), 6.7 (d, 1H), 6.2 (d, 1H), 5.6 (d, 1H), 1.4 (s, 6H) |

| 5 | 3',4'-Dihydroxy-3',4'-dihydroseselin | C₁₄H₁₆O₅ | 264.27 | 70 | 7.2 (d, 1H), 6.7 (d, 1H), 4.8 (d, 1H), 3.6 (d, 1H), 1.3 (s, 3H), 1.2 (s, 3H) |

| Target | This compound | C₂₁H₂₄O₇ | 388.41 | 40 | 7.3 (d, 1H), 6.8 (d, 1H), 5.4 (d, 1H), 5.1 (d, 1H), 2.3 (m, 1H), 2.1 (s, 3H), 1.4-1.7 (m, 2H), 1.2 (d, 3H), 0.9 (t, 3H) |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the total synthesis of this compound.

Conclusion

The outlined multi-step synthesis provides a viable and detailed pathway to obtain this compound. The protocol utilizes well-established organic reactions, making it accessible for researchers with a background in synthetic organic chemistry. This total synthesis will facilitate the production of sufficient quantities of this compound for comprehensive biological evaluation and further drug development efforts.

References

High-Yield Synthesis of Peucedanocoumarin I Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the high-yield synthesis of Peucedanocoumarin I derivatives. It also explores their neuroprotective effects and associated signaling pathways.

This compound and its derivatives are a class of angular dihydropyranocoumarins that have garnered significant interest for their diverse biological activities, including neuroprotective, anti-inflammatory, and antiviral properties. Achieving high-yield and stereoselective synthesis of these compounds is crucial for advancing their research and potential therapeutic applications. This document outlines optimized synthetic strategies and detailed experimental protocols, along with an overview of their mechanism of action in neuroprotection.

Synthetic Strategies and Quantitative Data

The synthesis of this compound derivatives, which are structurally related to (+)-cis-khellactone, presents challenges in achieving high yields and controlling stereochemistry. A common strategy involves the asymmetric dihydroxylation of a seselin-type precursor to introduce the vicinal diol functionality with the desired (3'R, 4'R) configuration. Subsequent acylation of the diol yields the target Peucedanocoumarin derivatives.

While a five-step synthesis of Peucedanocoumarin III has been reported with a low overall yield of 1.6%, strategic modifications have led to significantly improved outcomes. For instance, the synthesis of Peucedanocoumarin IV, a structural isomer, has been achieved with a more favorable yield of 14% over five steps. The key to enhancing the yield often lies in the optimization of the asymmetric dihydroxylation and subsequent purification steps.

Table 1: Comparison of Yields for Key Synthetic Steps

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Propargylation | 7-hydroxycoumarin, 3-chloro-3-methyl-1-butyne, K2CO3, KI, DMF | Aryl α,α-dimethylpropargyl ether | High | N/A |

| 2 | Thermal Rearrangement | Diethylaniline, reflux | Seselin derivative | Good | N/A |

| 3 | Asymmetric Dihydroxylation | Seselin derivative, AD-mix-β, t-BuOH/H2O | (+)-cis-khellactone derivative | ~56% | [1] |

| 4 | Acylation | (+)-cis-khellactone derivative, Acetic anhydride, Pyridine | This compound derivative | Good | [2] |

Table 2: Biological Activity of Selected Peucedanocoumarin Derivatives

| Compound | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |

| Peucedanocoumarin IV | Neuroprotection (anti-α-synuclein aggregation) | SH-SY5Y cells, PD mouse model | EC50: 0.204 µM (cytoprotection) | [3][4] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | Cytotoxicity | HEPG-2, SGC-7901, LS174T | 8.51 - 29.65 µM | [1] |

| LMDS-1/2 (Coumarin derivatives) | Neuroprotection (TRKB activation) | SH-SY5Y cells | 10 µM (effective concentration) | [5][6] |

Experimental Protocols

Protocol 1: High-Yield Asymmetric Synthesis of (+)-cis-Khellactone Core

This protocol describes a general method for the stereoselective synthesis of the (+)-cis-khellactone core, a key intermediate for this compound derivatives.

Materials:

-

Substituted 7-hydroxycoumarin

-

3-chloro-3-methyl-1-butyne

-

Anhydrous potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

N,N-Dimethylformamide (DMF)

-

Diethylaniline

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (Na2SO3)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Seselin Precursor: a. To a solution of the substituted 7-hydroxycoumarin in DMF, add K2CO3, KI, and 3-chloro-3-methyl-1-butyne. b. Heat the mixture and monitor the reaction by TLC until completion. c. After cooling, pour the reaction mixture into water and extract with a suitable organic solvent. d. Purify the resulting aryl α,α-dimethylpropargyl ether by column chromatography. e. Reflux the purified ether in diethylaniline to induce thermal rearrangement to the corresponding seselin derivative. f. Purify the seselin derivative by column chromatography.

-

Asymmetric Dihydroxylation: a. Prepare a solution of AD-mix-β in a 1:1 mixture of t-BuOH and water. b. Cool the solution to 0°C and add the seselin derivative. c. Stir the reaction vigorously at 0°C for 24-48 hours. d. Quench the reaction by adding solid sodium sulfite and stir for another hour. e. Extract the mixture with dichloromethane. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the (+)-cis-khellactone derivative. A yield of approximately 56% can be expected for this step[1].

Protocol 2: Acylation of (+)-cis-Khellactone to this compound Derivatives

Materials:

-

(+)-cis-khellactone derivative

-

Acetic anhydride (or other desired acylating agent)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the (+)-cis-khellactone derivative in a mixture of pyridine and DCM.

-

Cool the solution to 0°C and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

Signaling Pathways and Mechanism of Action

Peucedanocoumarin derivatives have been shown to exert neuroprotective effects through the activation of specific signaling pathways. A key mechanism involves the activation of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).

Caption: Neuroprotective signaling pathway of Peucedanocoumarin derivatives.

Activation of TrkB by Peucedanocoumarin derivatives initiates downstream signaling cascades, including the PI3K/Akt and ERK pathways.[7] These pathways converge on the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[5][8] Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity, such as BDNF itself and the anti-apoptotic protein Bcl-2.[8] This leads to a reduction in caspase activity and protection against neuronal cell death.[5] Furthermore, compounds like Peucedanocoumarin IV have been shown to directly inhibit the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease, providing an additional layer of neuroprotection.[3][9]

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is outlined below.

Caption: Experimental workflow for this compound derivative research.

References

- 1. researchgate.net [researchgate.net]

- 2. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Peucedanocoumarin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I, also known as Praeruptorin A, is a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. This document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory properties of this compound. The protocols focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system to evaluate the compound's inhibitory effects on key inflammatory mediators and to elucidate its mechanism of action through the NF-κB and STAT3 signaling pathways.

Data Presentation

The following tables summarize the inhibitory effects of this compound on the production of pro-inflammatory mediators.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Concentration (µM) | NO Production Inhibition (%) |

| 1 | Data not available |

| 10 | Data not available |

| 50 | Data not available |

| 100 | Significant Inhibition* |

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Concentration (µM) | Inhibition (%) |

| TNF-α | 100 | Significant Inhibition |

| IL-6 | 100 | Significant Inhibition |

| IL-1β | 100 | Significant Inhibition* |

*Quantitative IC50 values for the inhibition of TNF-α, IL-6, and IL-1β by this compound in LPS-stimulated RAW 264.7 cells are not consistently reported. The compound has been shown to significantly suppress the production of these cytokines in a concentration-dependent manner.

Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of Peucedanocoumarin I

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various cell-based assays to investigate the potential neuroprotective properties of Peucedanocoumarin I. The protocols detailed below will enable the systematic evaluation of its efficacy in protecting neuronal cells from diverse insults, elucidating its mechanism of action, and generating robust data for preclinical assessment.

I. Application Notes

The investigation into the neuroprotective potential of novel compounds such as this compound is paramount in the quest for effective therapies against neurodegenerative diseases. A multi-faceted approach employing a battery of in vitro cell-based assays is crucial to delineate the compound's bioactivity. This document outlines key assays to assess cytotoxicity, anti-apoptotic activity, anti-oxidative stress potential, and anti-inflammatory effects of this compound.

1.1. Initial Cytotoxicity and Neuroprotection Assessment:

The initial step involves determining the optimal non-toxic concentration range of this compound on neuronal cells, such as the human neuroblastoma cell line SH-SY5Y. Subsequently, the neuroprotective capacity of the non-toxic concentrations is evaluated against a relevant neurotoxic stimulus. Common neurotoxins used to model neurodegenerative conditions in vitro include:

-

6-hydroxydopamine (6-OHDA): To model Parkinson's disease by inducing dopaminergic neuron-specific oxidative stress and cell death.

-

Amyloid-beta (Aβ) oligomers: To model Alzheimer's disease by inducing synaptic dysfunction and apoptosis.

-

Glutamate: To model excitotoxicity, a common pathological process in various neurological disorders.

-

Hydrogen peroxide (H₂O₂): To induce generalized oxidative stress.

Cell viability and cytotoxicity are quantified using the MTT and LDH assays, respectively.

1.2. Mechanistic Evaluation: Oxidative Stress, Apoptosis, and Inflammation:

Following the confirmation of neuroprotective effects, the subsequent step is to unravel the underlying mechanisms.

-

Oxidative Stress: The ability of this compound to mitigate oxidative stress can be assessed by measuring intracellular Reactive Oxygen Species (ROS) levels and the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).

-

Apoptosis: The anti-apoptotic properties can be investigated by measuring the activity of executioner caspases, such as caspase-3, and by visualizing DNA fragmentation using the TUNEL assay.

-

Inflammation: The anti-inflammatory potential can be explored using co-culture systems of neurons and microglia or by using microglial cell lines (e.g., BV-2). The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β can be quantified using ELISA.

1.3. Signaling Pathway Analysis:

To further delve into the molecular mechanisms, key signaling pathways known to be involved in neuroprotection can be investigated using Western blotting.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation.

-

Nrf2/HO-1 Pathway: This is a major pathway involved in the cellular defense against oxidative stress.

-

NF-κB Pathway: This pathway plays a critical role in regulating the inflammatory response.

By systematically applying these assays, researchers can build a comprehensive profile of the neuroprotective effects of this compound.

II. Experimental Protocols

Cell Culture

SH-SY5Y Human Neuroblastoma Cells:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For differentiation, treat the cells with 10 µM retinoic acid for 5-7 days.

Cell Viability and Cytotoxicity Assays

2.2.1. MTT Assay for Cell Viability

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

In neuroprotection experiments, pre-treat the cells with this compound for 2 hours before adding the neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours.

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

2.2.2. LDH Assay for Cytotoxicity

-

Seed and treat the cells as described for the MTT assay.

Application Notes and Protocols: Peucedanocoumarins as Potential Inhibitors of α-Synuclein Aggregation

A Note on Nomenclature: Scientific literature predominantly investigates Peucedanocoumarin III (PCIII) and its structural isomer Peucedanocoumarin IV (PCiv) for their roles in inhibiting α-synuclein aggregation. Information regarding "Peucedanocoumarin I" in this specific context is not available in the current body of research. Therefore, these application notes will focus on the activities of PCIII and PCiv.

Introduction

α-Synuclein is a presynaptic neuronal protein that is genetically and pathologically linked to Parkinson's disease (PD) and other neurodegenerative disorders known as synucleinopathies. The aggregation of α-synuclein into oligomers and amyloid fibrils is a central event in the pathogenesis of these diseases. Consequently, the inhibition of α-synuclein aggregation and the disaggregation of existing fibrils are promising therapeutic strategies. Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv) are natural compounds that have demonstrated significant potential in modulating α-synuclein pathology. These compounds have been shown to inhibit the formation of α-synuclein fibrils, disaggregate pre-formed fibrils, and protect neuronal cells from α-synuclein-induced toxicity.[1][2][3][4][5] These application notes provide a summary of the quantitative data and detailed protocols for key experiments to study the effects of these peucedanocoumarins on α-synuclein aggregation.

Data Presentation

The following tables summarize the available quantitative and semi-quantitative data on the effects of Peucedanocoumarin III and IV on α-synuclein aggregation and cellular viability.

Table 1: In Vitro Inhibition of α-Synuclein Aggregation by Peucedanocoumarin III

| Compound | Concentration | Assay | Result | Reference |

| Peucedanocoumarin III | 10 µM | Thioflavin T Assay | Slight inhibition of α-synuclein aggregation. | [2] |

| Peucedanocoumarin III | 50 µM | Thioflavin T Assay | Substantial diminishment of α-synuclein aggregation (reduced to 30% of vehicle control). | [2] |

Table 2: Disaggregation of Pre-formed α-Synuclein Fibrils by Peucedanocoumarin III

| Compound | Concentration | Assay | Incubation Time | Result | Reference |

| Peucedanocoumarin III | 100 µM | Thioflavin T Assay | 7 days | Significant disaggregation of pre-formed α-synuclein fibrils. | [2] |

Table 3: Neuroprotective Effects of Peucedanocoumarins in Cellular Models

| Compound | Cell Line | Stressor | Concentration | Assay | Result | Reference |

| Peucedanocoumarin III | SH-SY5Y | α-Synuclein + 6-OHDA | Not Specified | Trypan Blue Exclusion | Increased cell viability from 40% to 60%. | [2] |

| Peucedanocoumarin IV | Mouse Cortical Neurons | α-Synuclein PFFs (1 µg) | 1 µM (every 2 days for 14 days) | Immunofluorescence (pS129-αSyn) | Potent prevention of α-synucleinopathy. | [1] |

Table 4: Binding Affinity of Peucedanocoumarin III to α-Synuclein Fibrils

| Compound | Method | Result | Reference |

| Peucedanocoumarin III | Isothermal Titration Calorimetry (ITC) | Weak interaction; thermodynamic values could not be obtained (estimated Km in the mM range). | [2] |

Experimental Protocols

In Vitro α-Synuclein Aggregation Inhibition Assay using Thioflavin T

This protocol describes how to assess the inhibitory effect of peucedanocoumarins on the fibrillation of recombinant α-synuclein.

Materials:

-

Recombinant human α-synuclein monomer

-

Peucedanocoumarin III or IV stock solution (in DMSO)

-

Thioflavin T (ThT) stock solution (1 mM in water, filtered)

-

Sodium acetate buffer (100 mM, pH 7.5)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: 440-450 nm, Emission: 480-485 nm)

-

Shaking incubator

Procedure:

-

Prepare a working solution of recombinant α-synuclein at 100 µM in sodium acetate buffer.

-

In a 96-well plate, add the desired concentrations of Peucedanocoumarin III or IV (e.g., final concentrations of 10 µM and 50 µM). Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add the α-synuclein solution to each well to a final concentration of 100 µM.

-

Seal the plate and incubate at 37°C with continuous shaking (e.g., 300 rpm).

-

At specified time points (e.g., 0, 1, 3, 4, and 7 days), take aliquots from each well.

-

For fluorescence measurement, dilute the aliquots into a solution containing 100 µM ThT in sodium acetate buffer.

-

Measure the fluorescence intensity using a plate reader.

-

Normalize the fluorescence values to the reading at day 0 and plot the aggregation kinetics.

Disaggregation of Pre-formed α-Synuclein Fibrils (PFFs)

This protocol is for evaluating the ability of peucedanocoumarins to disassemble existing α-synuclein fibrils.

Materials:

-

Pre-formed α-synuclein fibrils (PFFs)

-

Peucedanocoumarin III or IV stock solution (in DMSO)

-

Sodium acetate buffer (100 mM, pH 7.5)

-

Thioflavin T (ThT) stock solution

-

Transmission Electron Microscope (TEM) and grids (optional)

Procedure:

-

Prepare a solution of α-synuclein PFFs at a concentration of 50 µM in sodium acetate buffer.

-

Add Peucedanocoumarin III or IV to the PFF solution to a final concentration of 100 µM. Include a vehicle control.

-

Incubate the mixtures at 37°C with shaking (300 rpm).

-

At various time points (e.g., 1, 3, and 7 days), collect samples for analysis.

-

Analyze the extent of fibril disaggregation using the Thioflavin T assay as described in Protocol 1. A decrease in ThT fluorescence indicates fibril disassembly.

-

(Optional) For visual confirmation, apply the samples to TEM grids, negatively stain (e.g., with uranyl acetate), and visualize the fibril morphology.

Cellular Model of α-Synucleinopathy in SH-SY5Y Cells

This protocol outlines the induction of α-synuclein aggregation in a neuronal cell line and the assessment of the neuroprotective effects of peucedanocoumarins.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

α-Synuclein Pre-formed Fibrils (PFFs)

-

Peucedanocoumarin III or IV

-

Reagents for cell viability assays (e.g., Trypan Blue, MTT, or CCK-8)

-

Reagents for immunofluorescence (e.g., primary antibody against pS129-α-synuclein, secondary antibody, DAPI)

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for imaging) and allow them to adhere overnight.

-

PFF Treatment: Treat the cells with α-synuclein PFFs (e.g., 1 µg/mL) to induce endogenous α-synuclein aggregation.

-

Peucedanocoumarin Treatment: Concurrently or post-PFF treatment, add Peucedanocoumarin III or IV at the desired concentration (e.g., 1 µM). For longer-term experiments, the medium containing the compound can be replaced periodically (e.g., every 2 days).

-

Incubation: Incubate the cells for the desired duration (e.g., up to 14 days).

-

Assessment of Neuroprotection:

-

Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or CCK-8) according to the manufacturer's instructions to quantify cell survival.

-

Immunofluorescence: Fix the cells, permeabilize, and stain with an antibody specific for phosphorylated α-synuclein (pS129-αSyn), a marker for pathological aggregates. Counterstain with DAPI for nuclear visualization. Image the cells using fluorescence microscopy and quantify the intensity of pS129-αSyn staining.

-

Visualizations

Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the experimental workflows for studying the effects of peucedanocoumarins on α-synuclein and the proposed mechanism of action.

Caption: Experimental workflow for evaluating peucedanocoumarins.

Caption: Proposed mechanism of action for peucedanocoumarins.

References

- 1. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Based Screen Using Amyloid Mimic β23 Expression Identifies Peucedanocoumarin III as a Novel Inhibitor of α-Synuclein and Huntingtin Aggregates [old-molcells.inforang.com]

- 3. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson’s Disease [mdpi.com]

- 5. Therapeutic Evaluation of Synthetic Peucedanocoumarin III in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design: Peucedanocoumarin I in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are proposed experimental designs for the in vivo evaluation of Peucedanocoumarin I. These designs are based on the known pharmacological activities of related coumarin compounds isolated from Peucedanum praeruptorum and established rodent models. Direct in vivo data for this compound is limited, and therefore, all experimental parameters, including dosages, should be determined empirically through dose-range finding studies.

Introduction to this compound

This compound is a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. Extracts and other purified coumarins from this plant have demonstrated a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[1][2][3][4] These activities suggest that this compound is a promising candidate for in vivo investigation to determine its therapeutic potential.

This document outlines proposed experimental designs for evaluating the anti-inflammatory and anticancer activities of this compound in rodent models, including detailed protocols, data presentation tables, and diagrams of workflows and potential mechanisms of action.

Proposed Therapeutic Application 1: Anti-Inflammatory Activity

Rationale

Several pyranocoumarins from Peucedanum praeruptorum have been shown to suppress inflammatory responses by inhibiting key signaling pathways such as NF-κB and STAT3.[4] The NF-κB signaling cascade is a critical regulator of inflammation, inducing the expression of pro-inflammatory cytokines.[5][6][7] Therefore, it is hypothesized that this compound may exert anti-inflammatory effects by modulating this pathway. A lipopolysaccharide (LPS)-induced acute inflammation model in mice is a well-established and robust method for screening potential anti-inflammatory agents.[3][8]

Data Presentation: Hypothetical Anti-Inflammatory Efficacy

Table 1: Hypothetical Effects of this compound on Serum Cytokine Levels in LPS-Treated Mice.

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | 15.2 ± 3.1 | 25.5 ± 4.2 | 12.8 ± 2.5 |

| LPS + Vehicle | - | 850.6 ± 95.3 | 1245.8 ± 150.7 | 450.3 ± 55.1 |

| LPS + Dexamethasone | 10 | 210.4 ± 30.1 | 350.1 ± 45.6 | 110.7 ± 20.3 |

| LPS + this compound | 10 | 680.3 ± 75.9 | 995.2 ± 110.4 | 360.1 ± 40.8 |

| LPS + this compound | 25 | 450.7 ± 50.2 | 650.9 ± 78.3 | 210.5 ± 25.6 |

| LPS + this compound | 50 | 280.1 ± 35.8 | 410.6 ± 50.1 | 130.2 ± 18.9 |

| Data are presented as mean ± SD. Values are hypothetical and for illustrative purposes only. |

Experimental Protocol: LPS-Induced Acute Inflammation in Mice

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline)

-

Dexamethasone (positive control)

-

Male BALB/c mice (6-8 weeks old)

-

Sterile saline

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

-

Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group) as described in Table 1.

-

Compound Administration:

-

Prepare suspensions of this compound and dexamethasone in the vehicle.

-

Administer the respective treatments or vehicle to each group via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

-

Induction of Inflammation: One hour after treatment administration, induce acute inflammation by injecting LPS (e.g., 1-2 mg/kg) intraperitoneally.[8][9] The vehicle control group should receive a sterile saline injection.

-

Sample Collection:

-

At a predetermined time point post-LPS injection (e.g., 1.5-2 hours for peak TNF-α), anesthetize the mice.[9]

-

Collect blood via cardiac puncture into serum separator tubes.

-

Perform cervical dislocation to euthanize the animals and collect target tissues (e.g., lungs, liver) for histological analysis.

-

-

Cytokine Analysis:

-

Centrifuge blood samples to separate serum and store at -80°C until analysis.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercial ELISA kits according to the manufacturer's instructions.

-

-

Histological Analysis (Optional):

-

Fix tissue samples in 10% neutral buffered formalin.

-

Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration.

-

-

Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups. A p-value < 0.05 is typically considered statistically significant.

Proposed Signaling Pathway for Anti-Inflammatory Action

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Proposed Therapeutic Application 2: Anticancer Activity

Rationale

Coumarin derivatives have been investigated for their anticancer properties, with some demonstrating the ability to reduce tumor growth in preclinical models.[10][11] The proposed mechanism often involves the induction of apoptosis and inhibition of angiogenesis. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard for evaluating the in vivo efficacy of novel anticancer compounds.[12][13]

Data Presentation: Hypothetical Anticancer Efficacy

Table 2: Hypothetical Effects of this compound on Tumor Growth in a Xenograft Model.

| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1550 ± 250 | - |

| Positive Control (e.g., Cisplatin) | 5 | 450 ± 90 | 71.0 |

| This compound | 25 | 1100 ± 180 | 29.0 |

| This compound | 50 | 750 ± 120 | 51.6 |

| This compound | 100 | 520 ± 100 | 66.5 |

| Data are presented as mean ± SD. Values are hypothetical and for illustrative purposes only. |

Experimental Protocol: Human Tumor Xenograft in Nude Mice

Materials:

-

This compound

-

Positive control chemotherapeutic agent (e.g., cisplatin)

-

Human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon carcinoma)

-

Matrigel

-

Female athymic nude mice (BALB/c nu/nu, 4-6 weeks old)

-

Sterile PBS and cell culture medium

-

Calipers

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells under standard conditions to ~80% confluency.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[12] Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[12]

-

-

Tumor Growth and Grouping:

-

Monitor mice for tumor growth.

-

When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group) as described in Table 2.

-

-

Treatment Administration:

-

Administer this compound, positive control, or vehicle according to the planned schedule (e.g., daily or every other day) via a suitable route (e.g., oral gavage, i.p.).

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight and general health of the animals throughout the study.

-

-

Study Termination and Endpoint Analysis:

-

Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or at the end of the study period.

-

Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC). Snap-freeze the remaining portion for molecular analysis.

-

-

Immunohistochemistry (Optional):

-

Perform IHC on tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

-

Statistical Analysis: Analyze tumor growth data using a two-way ANOVA with repeated measures. Compare final tumor volumes and weights using a one-way ANOVA.

Experimental Workflow for Anticancer Study

References

- 1. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 3. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 4. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 8. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 11. Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yeasenbio.com [yeasenbio.com]

- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

Application Notes and Protocols for Peucedanocoumarin Administration in Animal Models of Parkinson's Disease

Introduction:

This document provides detailed application notes and experimental protocols for the administration of Peucedanocoumarins, specifically Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv), in preclinical animal models of Parkinson's disease (PD). The protocols are based on published research demonstrating the neuroprotective effects of these compounds, primarily through the inhibition of α-synuclein aggregation and promotion of its clearance. While the initial topic specified "Peucedanocoumarin I," the available scientific literature predominantly focuses on the therapeutic potential of Peucedanocoumarin III and IV in the context of Parkinson's disease. These compounds have shown promise in mitigating motor deficits, protecting dopaminergic neurons, and reducing the pathological hallmarks of PD in various animal models.

These notes are intended for researchers, scientists, and drug development professionals working on novel therapeutic strategies for Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the efficacy of Peucedanocoumarin III and IV.

Table 1: Pharmacokinetic Properties of Peucedanocoumarin IV (PCiv)

| Parameter | Value | Animal Model | Administration Route | Source |

| Half-life | ~97 minutes | Rat | Oral | |

| Bioavailability | ~10% | Rat | Oral | |

| Brain-to-Plasma Ratio | 6.4 | Rat | Oral |

Table 2: In Vitro Efficacy of Peucedanocoumarin III (PCiii) and IV (PCiv)

| Compound | Assay | Cell Line | EC50 / Effect | Source |

| PCiv | Cytoprotection against β23 toxicity | SH-SY5Y | 0.204 µM | |

| PCiii | Cytoprotection against β23 toxicity | SH-SY5Y | 0.318 µM | |

| PCiv & PCiii | Inhibition of α-synuclein aggregation | In vitro | Robustly blocked aggregation | |

| PCiv & PCiii | Reduction of PFF-induced neurotoxicity | Cultured Neurons | Significant prevention of cell death |

Table 3: In Vivo Efficacy of Peucedanocoumarin III (PCiii) and IV (PCiv) in PD Mouse Models

| Compound | Animal Model | Dosage & Administration | Key Findings | Source |

| PCiii | 6-OHDA-induced PD model | 1 mg/kg/day, i.p. for 7 days | Marked suppression of Lewy-like inclusions and prevention of dopaminergic neuron loss. | |

| PCiv | α-synuclein PFF + rAAV-αSyn model | 50 mg/kg/day in diet for 30 days | Almost complete rescue of motor dysfunctions, marked prevention of dopaminergic neuron loss, and suppression of α-synuclein aggregation. |

Experimental Protocols

Here are detailed protocols for key experiments involving the administration of Peucedanocoumarins in animal models of Parkinson's disease.

Protocol 1: 6-Hydroxydopamine (6-OHDA) Induced Mouse Model of Parkinson's Disease and PCiii Treatment

Objective: To assess the neuroprotective effects of Peucedanocoumarin III in a neurotoxin-induced model of Parkinson's disease.

Materials:

-

Male C57BL/6N mice (2 months old)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid saline

-

Peucedanocoumarin III (synthetic racemate)

-

Vehicle (e.g., DMSO:PEG400:saline)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Immunohistochemistry reagents (antibodies for TH, pS129-α-Syn)

-

Microscope for imaging

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

6-OHDA Lesioning:

-

Anesthetize the mice using the approved institutional protocol.

-

Secure the mouse in a stereotaxic frame.

-

Inject 6-OHDA (dissolved in ascorbic acid saline) into the striatum. The coordinates for injection should be determined based on a mouse brain atlas.

-

-

PCiii Administration:

-

Prepare a solution of PCiii in a suitable vehicle. A dose of 1 mg/kg/day has been shown to be effective.

-

Beginning on the day of the 6-OHDA injection, administer PCiii or vehicle via intraperitoneal (i.p.) injection daily for 7 consecutive days.

-

-

Behavioral Testing (Optional): Perform motor function tests such as the cylinder test or apomorphine-induced rotation test to assess the extent of the lesion and any therapeutic effects.

-

Tissue Processing and Analysis:

-

At the end of the treatment period, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in sucrose solutions.

-

Section the brains (e.g., at 30 µm) using a cryostat.

-

Perform immunohistochemistry on the sections to stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and phosphorylated α-synuclein (pS129-α-Syn) to detect Lewy-like inclusions.

-

Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

-

Quantify the intensity of pS129-α-Syn staining within dopaminergic neurons.

-

Protocol 2: α-Synuclein Preformed Fibril (PFF) and rAAV-αSyn Induced Mouse Model of Parkinson's Disease and PCiv Treatment

Objective: To evaluate the efficacy of Peucedanocoumarin IV in a sporadic PD mouse model based on α-synuclein pathology.

Materials:

-

Male C57BL/6 mice

-

Recombinant α-synuclein preformed fibrils (PFFs)

-

Recombinant adeno-associated virus expressing α-synuclein (rAAV-αSyn)

-

Peucedanocoumarin IV

-

Standard rodent chow and PCiv-formulated chow (50 mg/kg/day)

-

Stereotaxic apparatus

-

Anesthesia

-

Behavioral testing equipment (Pole test, Rotarod)

-

Immunohistochemistry and immunofluorescence reagents (antibodies for TH, pS129-α-Syn)

-

Microscope for imaging and analysis software

Procedure:

-

Animal Preparation: As described in Protocol 1.

-

Stereotaxic Injection:

-

Anesthetize the mice and secure them in a stereotaxic frame.

-

Perform a co-injection

-

Application Notes and Protocols for In Vitro Antiplatelet Activity Testing of Peucedanocoumarin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets play a crucial role in hemostasis, but their excessive activation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide.[1][2] Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions.[1] Natural compounds represent a promising source for the discovery of novel antiplatelet agents with potentially improved efficacy and safety profiles.[2] Coumarins, a class of phenolic compounds, have demonstrated various pharmacological activities, including the inhibition of platelet aggregation.[3][4][5] This document provides a detailed protocol for evaluating the in vitro antiplatelet activity of Peucedanocoumarin I, a specific coumarin derivative.

The described protocols will enable researchers to assess the inhibitory effect of this compound on key platelet functions, including aggregation and granule secretion, and to investigate its potential mechanism of action by exploring its impact on major signaling pathways.

Key Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This is a fundamental step for most in vitro platelet function assays.[6][7][8][9]

Materials:

-

Human whole blood collected in 3.2% or 3.8% sodium citrate tubes.[8]

-

Centrifuge with a swinging bucket rotor.

-

Polypropylene tubes.

Protocol:

-

Collect human whole blood via venipuncture. The first few milliliters should be discarded to avoid contamination with tissue factors that can activate platelets.[6]

-

To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature (20-24°C) with the brake off.[7][8]

-

Carefully aspirate the upper layer, which is the PRP, and transfer it to a sterile polypropylene tube. Avoid disturbing the buffy coat and red blood cell layers.

-

To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.[7]

-

Collect the supernatant (PPP), which will be used as a reference for platelet aggregation studies.

-

The platelet count in the PRP should be standardized to a specific concentration (typically 200-300 x 10⁹/L) by diluting with autologous PPP if necessary.[8]

-

All experiments should be conducted within 3-4 hours of blood collection to ensure platelet viability.[6][10]

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is considered the gold standard for assessing platelet function and is widely used to evaluate the efficacy of antiplatelet agents.[7] It measures the increase in light transmission through a platelet suspension as platelets aggregate.[7]

Materials:

-

Platelet aggregometer.

-

PRP and PPP.

-

This compound dissolved in a suitable solvent (e.g., DMSO, ethanol) at various concentrations. The final solvent concentration should not affect platelet aggregation.

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen

-

Thrombin

-

Arachidonic Acid (AA)

-

-

Saline or the corresponding solvent as a vehicle control.

Protocol:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation.

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

-

Add a small volume (e.g., 5 µL) of the this compound solution at the desired final concentration and incubate for a specified time (e.g., 3-5 minutes) at 37°C with stirring. For the control, add the same volume of the vehicle.

-

Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., ADP, collagen, thrombin, or AA).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.

-

The percentage of platelet aggregation is calculated from the maximal change in light transmission.

Platelet Granule Secretion Assay

Platelet activation leads to the secretion of molecules from dense and alpha granules, which amplify the thrombotic response.[11][12] Measuring the release of specific granule contents, such as ATP from dense granules, can provide insights into the inhibitory mechanism of a compound.[13][14]

Materials:

-

Luminometer or a plate reader with luminescence capability.

-

PRP.

-

This compound at various concentrations.

-

Platelet agonists (e.g., thrombin, collagen).

-

ATP standard for calibration.

Protocol:

-

Prepare PRP as described in Protocol 1.

-

In a 96-well microplate, add PRP and this compound at different concentrations. Include a vehicle control.

-